molecular formula C14H17N5O4S B10935506 N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)thiophene-2-carboxamide

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)thiophene-2-carboxamide

Cat. No.: B10935506
M. Wt: 351.38 g/mol
InChI Key: BYCVPJQTYJNEDG-UHFFFAOYSA-N
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Description

N~2~-(2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions. The thiophene ring is then introduced through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO~4~), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N~2~-(2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N2-(2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}ETHYL)-2-THIOPHENECARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways .

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

N-[2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H17N5O4S/c1-9-13(19(22)23)10(2)18(17-9)8-12(20)15-5-6-16-14(21)11-4-3-7-24-11/h3-4,7H,5-6,8H2,1-2H3,(H,15,20)(H,16,21)

InChI Key

BYCVPJQTYJNEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=CC=CS2)C)[N+](=O)[O-]

Origin of Product

United States

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